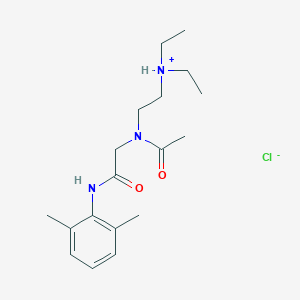
2-(N'-(2-(Diethylamino)ethyl)acetamido)-2',6'-acetoxylidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both diethylamino and acetamido functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride involves its interaction with specific molecular targets, such as ion channels or receptors in biological systems. The diethylamino group can interact with cellular membranes, altering their permeability and affecting the function of ion channels. This can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: Similar to bupivacaine but with a different safety profile and pharmacokinetics.
Uniqueness
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
102207-85-2 |
|---|---|
分子式 |
C18H30ClN3O2 |
分子量 |
355.9 g/mol |
IUPAC名 |
2-[acetyl-[2-(diethylamino)ethyl]amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-6-20(7-2)11-12-21(16(5)22)13-17(23)19-18-14(3)9-8-10-15(18)4;/h8-10H,6-7,11-13H2,1-5H3,(H,19,23);1H |
InChIキー |
SRCFUBLXLKFLAE-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
正規SMILES |
CCN(CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.Cl |
同義語 |
2-[acetyl-[(2,6-dimethylphenyl)carbamoylmethyl]amino]ethyl-diethyl-aza nium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















